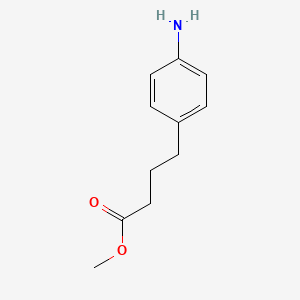

Methyl 4-(4-aminophenyl)butanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(4-aminophenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-14-11(13)4-2-3-9-5-7-10(12)8-6-9/h5-8H,2-4,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKHQWJXESOLCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174673 | |

| Record name | Methyl 4-(4-aminophenyl)butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20637-09-6 | |

| Record name | Methyl 4-aminobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20637-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(4-aminophenyl)butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020637096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-(4-aminophenyl)butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(4-aminophenyl)butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-(4-aminophenyl)butanoate (CAS 20637-09-6): A Key Building Block in Targeted Protein Degradation

Executive Summary

Methyl 4-(4-aminophenyl)butanoate is a bifunctional organic compound that has emerged as a critical starting material in modern drug discovery, particularly in the field of targeted protein degradation. While unassuming in its own right, its true value lies in its role as a versatile precursor for the synthesis of ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides an in-depth analysis of its chemical properties, a validated synthesis and purification protocol, comprehensive analytical characterization methods, and its core application in the construction of Proteolysis Targeting Chimeras (PROTACs). The protocols and insights herein are designed to equip researchers, medicinal chemists, and drug development professionals with the practical knowledge required to effectively utilize this key building block.

Chemical & Physical Properties

A thorough understanding of a compound's physical properties is the foundation of its successful application in synthesis. This compound is typically a brown to dark brown solid at temperatures below 42°C and a liquid above this temperature.[1][2] Key quantitative data are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 20637-09-6 | [3] |

| Molecular Formula | C₁₁H₁₅NO₂ | [3][4] |

| Molecular Weight | 193.24 g/mol | [3][4] |

| Melting Point | 42 °C | [2][4] |

| Boiling Point (Predicted) | 323.9 ± 25.0 °C at 760 mmHg | [1][4] |

| Density (Predicted) | 1.088 ± 0.06 g/cm³ | [1][2] |

| pKa (Predicted) | 4.83 ± 0.10 | [1][2] |

| Appearance | Brown to dark brown solid (<42°C) or liquid (>42°C) | [1][2] |

Synthesis and Purification

The most reliable and widely adopted method for synthesizing this compound is through the catalytic hydrogenation of its nitro precursor, Methyl 4-(4-nitrophenyl)butanoate. This method is favored due to its high efficiency, excellent yield, and the commercial availability of the starting material.

Principle of Synthesis: Catalytic Hydrogenation

The core of the synthesis is the reduction of an aromatic nitro group (-NO₂) to a primary amine (-NH₂). Palladium on carbon (Pd/C) is the catalyst of choice for this transformation. In the presence of a hydrogen source (typically H₂ gas), the palladium surface facilitates the addition of hydrogen atoms across the nitrogen-oxygen bonds of the nitro group, ultimately liberating water and forming the desired aniline derivative. Methanol is an excellent solvent for this reaction as it readily dissolves the starting material and is compatible with the hydrogenation conditions.

Detailed Experimental Protocol: Synthesis

-

Materials:

-

Methyl 4-(4-nitrophenyl)butanoate (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (approx. 0.08 eq Pd)

-

Methanol (MeOH)

-

Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

-

Diatomaceous earth (Celite®)

-

-

Procedure:

-

Suspend Methyl 4-(4-nitrophenyl)butanoate (e.g., 3.05 g, 13.67 mmol) and 10% Pd/C (e.g., 1.0 g) in methanol (40 mL) within a round-bottom flask equipped with a magnetic stir bar.[1]

-

Seal the flask and purge the atmosphere by evacuating and refilling with an inert gas (e.g., nitrogen or argon) three times.

-

Introduce hydrogen gas into the flask via a balloon or connect it to a hydrogenation apparatus.

-

Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen for 1-2 hours.[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.[1]

-

Wash the filter cake with additional methanol or ethyl acetate to ensure complete recovery of the product.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. This typically yields the product as a brown solid or oil with high purity (often >88% yield), suitable for direct use in subsequent steps without further purification.[1]

-

Synthesis & Purification Workflow

The overall process from starting material to purified product is a streamlined and efficient workflow.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized compound, a multi-pronged analytical approach is essential. This constitutes a self-validating system where orthogonal techniques confirm the molecular structure and sample integrity.

Principle of Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the molecular structure by identifying the number of unique protons, their chemical environment (chemical shift), and their proximity to other protons (coupling patterns). The successful reduction of the nitro group is confirmed by the disappearance of signals corresponding to the nitro-substituted aromatic ring and the appearance of signals for the amine group and the now electron-rich aromatic protons at a higher field (lower ppm).

-

Mass Spectrometry (MS): MS provides the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. This is a crucial check to validate that the product has the correct elemental composition of C₁₁H₁₅NO₂.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the compound. By separating the sample into its individual components, it allows for the quantification of the desired product relative to any remaining starting materials or byproducts.

Expected Analytical Data

-

¹H NMR (CDCl₃, 250 MHz):

-

δ 6.96 (d, J=8.5Hz, 2H): Aromatic protons ortho to the amine group.

-

δ 6.63 (d, J=8.2Hz, 2H): Aromatic protons meta to the amine group.

-

δ 3.66 (s, 3H): Methyl ester protons.

-

δ 2.55 (t, J=7.6Hz, 2H): Methylene protons adjacent to the aromatic ring.

-

δ 2.31 (t, J=7.7Hz, 2H): Methylene protons adjacent to the ester carbonyl.

-

δ 1.90 (q, J=7.6Hz, 2H): Methylene protons of the butyrate chain.[1]

-

-

LC-MS: Expected [M+H]⁺ = 194.24.

Analytical Workflow Diagram

Caption: A multi-technique workflow for analytical validation.

Core Application: Precursor for Cereblon Ligands in PROTACs

The primary significance of this compound in modern drug discovery is its role as a key intermediate for building ligands that bind to the Cereblon (CRBN) E3 ubiquitin ligase.[3] These ligands, such as pomalidomide and thalidomide, are foundational components of PROTACs.

Mechanistic Introduction to PROTACs

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system.[5] They consist of three parts:

-

A "warhead" that binds to a target protein of interest (POI).

-

An E3 ligase ligand (e.g., a pomalidomide derivative) that recruits an E3 ubiquitin ligase.

-

A flexible "linker" that connects the two.[6]

By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. This "tagging" marks the POI for degradation by the proteasome.

Synthetic Utility: Pathway to a Functional CRBN Ligand

This compound provides the crucial aniline and butyrate substructure required for the synthesis of the glutarimide ring system that is essential for CRBN binding. The typical synthetic transformation involves a cyclization reaction with a glutamine derivative or equivalent reagent to form the pomalidomide core, which can then be further functionalized for attachment to a linker.

PROTAC Assembly Logic

The diagram below illustrates the logical flow from the building block to its incorporation into a functional PROTAC, highlighting its role as a precursor to the E3 ligase binding moiety.

Caption: Role of this compound in PROTAC synthesis.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount.

-

Hazards: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

-

Precautions: Use in a well-ventilated area, wear protective gloves, eye protection, and a lab coat. Avoid breathing dust or vapors.

-

Storage: Store in a cool, dry place under an inert atmosphere (nitrogen or argon) at 2–8 °C to prevent degradation.[1][2][8]

Conclusion

This compound (CAS 20637-09-6) is more than a simple chemical intermediate; it is an enabling tool for the development of next-generation therapeutics. Its straightforward synthesis and critical role as a precursor to potent CRBN E3 ligase ligands make it an indispensable resource for researchers in targeted protein degradation. By understanding its properties, synthesis, and application as detailed in this guide, scientists are well-equipped to leverage this molecule in the design and construction of novel PROTACs, accelerating the path toward new medicines.

References

-

This compound | CAS#:20637-09-6 | Chemsrc. (URL: [Link])

-

This compound, min 97%, 1 gram - CP Lab Safety. (URL: [Link])

-

Synthesis of ethyl 4-(4-aminophenyl)butyrate - PrepChem.com. (URL: [Link])

-

Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. (URL: [Link])

-

Edmondson, S. D., et al. (2020). Novel approaches for the rational design of PROTAC linkers. RSC Medicinal Chemistry. (URL: [Link])

Sources

- 1. This compound | 20637-09-6 [chemicalbook.com]

- 2. This compound CAS#: 20637-09-6 [m.chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | CAS#:20637-09-6 | Chemsrc [chemsrc.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 20637-09-6 | CAS DataBase [m.chemicalbook.com]

- 8. 20637-09-6|this compound|BLD Pharm [bldpharm.com]

physical and chemical properties of Methyl 4-(4-aminophenyl)butanoate

This technical guide offers a comprehensive examination of Methyl 4-(4-aminophenyl)butanoate for researchers, chemists, and professionals engaged in drug development. This document provides an authoritative overview of its core chemical and physical properties, synthesis protocols, and applications, grounding all claims in established scientific data. The objective is to equip scientists with the necessary insights for the effective and safe utilization of this versatile chemical intermediate.

Core Chemical Identity

This compound is a bifunctional organic compound featuring a primary aromatic amine and a methyl ester. This structure makes it a valuable building block in multi-step organic synthesis.

-

IUPAC Name: this compound

-

Synonyms: Methyl 4-(4-aminophenyl)butyrate, 4-(4-Aminophenyl)butanoic acid methyl ester, Methyl 4-aminobenzenebutanoate[1][2]

Figure 1. Structure of this compound.

Physicochemical Properties

Understanding the physical properties of a compound is fundamental to its application in experimental design, particularly for reaction setup, purification, and storage.

| Property | Value | Source(s) |

| Appearance | Brown to dark brown solid (<42°C), liquid (>42°C) | [4] |

| Melting Point | 42 °C | [1][4][7][8] |

| Boiling Point | 323.9 ± 25.0 °C (Predicted at 760 mmHg) | [1][4][8] |

| Density | 1.088 ± 0.06 g/cm³ (Predicted) | [1][4] |

| Flash Point | 174.7 °C | [1] |

| Storage | 2–8 °C, under inert gas (Nitrogen or Argon) | [4] |

Expertise & Experience: The low melting point of 42°C means that on a warm day or upon slight heating, the compound will be a liquid, which can simplify transfers via syringe. However, for accurate weighing, it should be cooled to ensure it is fully solid. The high predicted boiling point indicates that vacuum distillation is the required method for purification to avoid thermal decomposition. Its recommended storage under an inert atmosphere suggests a sensitivity to oxidation, a common characteristic of aniline derivatives which can darken over time when exposed to air.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its two functional groups.

3.1. Reactions at the Amino Group: The primary aromatic amine is a potent nucleophile and the most reactive site on the molecule.

-

Acylation/Sulfonylation: It reacts readily with acid chlorides and sulfonyl chlorides to form stable amides and sulfonamides, respectively. This is often the first step in building more complex molecular architectures.

-

Diazotization: Treatment with nitrous acid (HNO₂) at low temperatures converts the amine to a diazonium salt. This intermediate is exceptionally useful, allowing for the introduction of a wide range of substituents (e.g., -OH, -F, -Cl, -Br, -CN) via Sandmeyer or related reactions.

-

Alkylation: While direct alkylation is possible, it is often difficult to control and can lead to over-alkylation. Reductive amination with aldehydes or ketones provides a more controlled route to secondary or tertiary amines.

3.2. Reactions at the Ester Group: The methyl ester is an electrophilic site susceptible to nucleophilic acyl substitution.

-

Hydrolysis: The ester can be saponified to the corresponding carboxylic acid using a base (e.g., NaOH, KOH) or hydrolyzed under acidic conditions. This is a crucial step if the acid functionality is required for subsequent amide coupling or other transformations.

-

Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), will reduce the ester to the corresponding primary alcohol, 4-(4-aminophenyl)butan-1-ol.

-

Amidation: Direct reaction with amines to form amides is possible but typically requires elevated temperatures or catalytic activation.

Trustworthiness: The differential reactivity allows for selective functionalization. The amine is significantly more nucleophilic than the ester is electrophilic. Therefore, reactions with electrophiles (e.g., acyl chlorides) will occur selectively at the nitrogen under standard conditions without the need for protecting the ester. Conversely, to perform reactions at the ester (e.g., reduction with LiAlH₄), the highly reactive and acidic N-H protons of the amine must first be protected.

Synthesis and Purification Protocol

A standard and reliable method for preparing this compound is through the catalytic hydrogenation of its nitro precursor.

Figure 2. Synthetic workflow for the reduction of the nitro-precursor.

Detailed Experimental Protocol: This protocol is based on a reported synthesis which achieved an 88% yield.[4][7]

-

Reaction Setup: In a round-bottom flask, suspend Methyl 4-(4-nitrophenyl)butanoate (1.0 eq) and 10% Palladium on carbon (Pd/C) in methanol. Causality: Methanol is an excellent solvent for both the starting material and product, and it is compatible with the hydrogenation conditions.

-

Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas (this can be conveniently done using a hydrogen-filled balloon).

-

Reaction: Stir the suspension vigorously at room temperature for 1-2 hours. Causality: Vigorous stirring is essential to ensure good mixing of the solid catalyst, liquid solution, and hydrogen gas, which maximizes the reaction rate.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until all the starting material is consumed.

-

Workup - Filtration: Upon completion, filter the reaction mixture through a pad of Celite (diatomaceous earth) to remove the solid Pd/C catalyst. Wash the filter cake with additional methanol or ethyl acetate to ensure all product is collected. Self-Validation: This step is critical. The fine black Pd/C powder must be completely removed to prevent contamination of the final product.

-

Workup - Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Final Product: The resulting brown solid is often of sufficient purity for subsequent steps.[4][7] If higher purity is required, it can be recrystallized or purified by column chromatography.

Spectroscopic Profile

Structural confirmation and purity assessment are typically performed using standard spectroscopic methods.

| Technique | Expected Chemical Shifts / Signals |

| ¹H NMR | δ ~6.96 (d, 2H, aromatic protons ortho to alkyl chain), ~6.63 (d, 2H, aromatic protons ortho to amine), ~3.66 (s, 3H, -OCH₃), ~3.5 (br s, 2H, -NH₂), ~2.55 (t, 2H, -CH₂-Ar), ~2.31 (t, 2H, -CH₂-CO₂Me), ~1.90 (m, 2H, -CH₂-CH₂-CH₂-).[7] |

| ¹³C NMR | δ ~174 (C=O), ~145 (C-NH₂), ~129 (Ar-CH), ~128 (C-Alkyl), ~115 (Ar-CH), ~51 (-OCH₃), ~35 (Alkyl-CH₂), ~33 (Alkyl-CH₂), ~27 (Alkyl-CH₂). (Predicted) |

| IR (cm⁻¹) | ~3450-3300 (N-H stretch, two bands for primary amine), ~3050 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1730 (C=O ester stretch), ~1620 (N-H bend), ~1520 (Aromatic C=C stretch). (Predicted) |

| Mass Spec (EI) | m/z 193 (M⁺), 162 ([M-OCH₃]⁺), 134 ([M-CO₂CH₃]⁺). (Predicted) |

Applications in Drug Discovery and Materials Science

This compound is not just a simple chemical; it is a key intermediate in the synthesis of high-value molecules.

-

Anticancer Drug Synthesis: It is a documented key intermediate in the synthesis of Chlorambucil and Bestrabucil.[7][9] Chlorambucil is an essential medicine used in the treatment of various cancers.

-

PROTAC and Molecular Glues: The compound is classified as a "Protein Degrader Building Block".[5] This suggests its utility in constructing Proteolysis-Targeting Chimeras (PROTACs) or molecular glues, which are cutting-edge therapeutic modalities. The aminophenyl moiety can be functionalized to bind to a target protein, while the butanoate chain acts as a linker.

-

Polymer and Materials Science: As a molecule with two distinct reactive handles (amine and ester), it can be used as a monomer or functionalizing agent in the creation of advanced polymers and materials.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound-India Fine Chemicals [indiafinechemicals.com]

- 3. This compound – Biotuva Life Sciences [biotuva.com]

- 4. This compound CAS#: 20637-09-6 [m.chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. This compound | 20637-09-6 [chemicalbook.com]

- 8. This compound | CAS#:20637-09-6 | Chemsrc [chemsrc.com]

- 9. RU2567555C1 - Method of producing methyl ether of 4-(4-aminophenyl)butyric acid - Google Patents [patents.google.com]

Methyl 4-(4-aminophenyl)butanoate molecular weight and formula

An In-Depth Technical Guide to Methyl 4-(4-aminophenyl)butanoate for Advanced Drug Development

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, synthesis, and characterization, with a particular focus on its emerging role in the development of targeted protein degraders. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their research and development pipelines.

Compound Identification and Physicochemical Properties

This compound is an aromatic compound featuring a methyl ester and an aniline moiety. Its structure lends itself to further chemical modification, making it a valuable intermediate in multi-step organic synthesis.

The core properties of this compound are summarized below:

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅NO₂ | [1][2][3][4] |

| Molecular Weight | 193.24 g/mol | [1][2][3][5] |

| CAS Number | 20637-09-6 | [1][2] |

| IUPAC Name | This compound | [4] |

| Melting Point | 42 °C | [4][5] |

| Boiling Point | 323.9 ± 25.0 °C at 760 mmHg | [5] |

| Density | 1.1 ± 0.1 g/cm³ | [5] |

| Purity (Typical) | ≥97% | [1][3] |

Synthesis and Purification

The most common laboratory-scale synthesis of this compound involves the reduction of a nitro-group precursor. This method is efficient and generally results in a high yield of the desired product.

Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on a standard palladium-catalyzed hydrogenation.

Materials:

-

Methyl 4-(4-nitrophenyl)butyrate

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

-

Ethyl Acetate

-

Diatomaceous earth (Celite)

-

Hydrogen gas (H₂) balloon

-

Round-bottom flask

-

Stir plate and stir bar

-

Filtration apparatus

Procedure:

-

Reaction Setup: Suspend Methyl 4-(4-nitrophenyl)butyrate and a catalytic amount of 10% Pd/C in methanol within a round-bottom flask.[2]

-

Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere, typically maintained by a hydrogen-filled balloon, for approximately one hour.[2]

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Upon completion, the mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst. The filter cake should be washed with ethyl acetate to ensure all product is collected.[2]

-

Isolation: The resulting filtrate is concentrated under reduced pressure to yield the crude product, which often appears as a brown solid.[2]

-

Purification: For many applications, the product is of sufficient purity (~88% yield) and can be used directly in subsequent steps.[2] If higher purity is required, recrystallization or column chromatography can be employed.

Role in Targeted Protein Degradation

A primary application for this compound in modern drug discovery is as a versatile building block for PROteolysis TArgeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein.

The aniline group (-NH₂) and the methyl ester (-COOCH₃) on this compound provide orthogonal chemical handles for modification, making it an ideal component for constructing the "linker" region of a PROTAC.

Logical Structure of a PROTAC

Caption: Role of the title compound as a linker building block in PROTACs.

The aminophenylbutanoate core can be strategically positioned within the linker to achieve the optimal distance and orientation between the target protein and the E3 ubiquitin ligase, which is critical for efficient ubiquitination and subsequent degradation by the proteasome. Its classification as a "Protein Degrader Building Block" highlights this important application.[1]

Spectroscopic Characterization

Confirming the identity and purity of the synthesized product is paramount. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary method for this characterization.

¹H NMR Data (250 MHz, CDCl₃):

-

δ 6.96 (d, J=8.5Hz, 2H): Corresponds to the two aromatic protons ortho to the amine group.

-

δ 6.63 (d, J=8.2Hz, 2H): Corresponds to the two aromatic protons meta to the amine group.

-

δ 3.66 (s, 3H): The singlet represents the three protons of the methyl ester group.

-

δ 2.55 (t, J=7.6Hz, 2H): A triplet for the two protons of the methylene group adjacent to the aromatic ring.

-

δ 2.31 (t, J=7.7Hz, 2H): A triplet for the two protons of the methylene group adjacent to the carbonyl group.

-

δ 1.90 (q, J=7.6Hz, 2H): A quintet (or quartet of triplets) for the two protons of the central methylene group in the butyl chain.

This spectral data provides a unique fingerprint for the molecule, allowing for unambiguous identification.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

-

Usage: This chemical is intended for professional manufacturing, research, and industrial use only. It is not for medical or consumer applications.[1]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.

References

-

This compound, min 97% . HDH Pharma Inc. Available at: [Link]

-

This compound | CAS#:20637-09-6 . Chemsrc. Available at: [Link]

Sources

synthesis route for Methyl 4-(4-aminophenyl)butanoate from 4-(4-nitrophenyl)butyric acid

An In-depth Technical Guide to the Synthesis of Methyl 4-(4-aminophenyl)butanoate from 4-(4-nitrophenyl)butyric acid

Introduction

This compound is a valuable bifunctional molecule, incorporating both a primary aromatic amine and a methyl ester. This structure makes it a key building block in medicinal chemistry and materials science, particularly in the synthesis of protease inhibitors, kinase inhibitors, and other complex molecular scaffolds. Its synthesis from the readily available 4-(4-nitrophenyl)butyric acid is a fundamental two-step transformation that exemplifies core reactions in modern organic synthesis: esterification and nitro group reduction.

This guide provides a comprehensive, technically-grounded overview of this synthetic route. It is designed for researchers and drug development professionals, moving beyond a simple recitation of steps to explain the causality behind procedural choices, address potential challenges, and ensure a reproducible and scalable process. The narrative is built on the pillars of scientific integrity, providing a self-validating framework for laboratory execution.

The overall transformation proceeds as follows:

-

Esterification: The carboxylic acid moiety of 4-(4-nitrophenyl)butyric acid is converted to its methyl ester via Fischer-Speier esterification.

-

Reduction: The nitro group of the resulting methyl 4-(4-nitrophenyl)butanoate is selectively reduced to a primary amine, yielding the final product.

Caption: Overall synthetic workflow.

Part 1: Synthesis of Methyl 4-(4-nitrophenyl)butanoate via Fischer Esterification

The first stage of the synthesis focuses on the protection of the carboxylic acid group as a methyl ester. This is a critical step as the free carboxylic acid could interfere with certain nitro group reduction methods. The Fischer-Speier esterification is the method of choice due to its operational simplicity, cost-effectiveness, and high atom economy.[1][2]

Mechanistic Rationale and Causality

Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction that exists in equilibrium.[3][4] The reaction's success hinges on pushing this equilibrium towards the product side.

The mechanism involves several key steps:

-

Activation: A Brønsted acid catalyst (typically concentrated sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid. This significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a weak nucleophile like methanol.[2][5]

-

Nucleophilic Attack: The alcohol (methanol) attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: An intramolecular proton transfer occurs, converting one of the hydroxyl groups into a good leaving group (water).

-

Elimination: The newly formed water molecule is eliminated, and the carbonyl double bond is reformed.

-

Deprotonation: The catalyst is regenerated by the deprotonation of the ester product.

Caption: Mechanism of Fischer-Speier Esterification.

To drive the reaction to completion, Le Châtelier's principle is applied in two primary ways:

-

Use of Excess Reagent: Methanol is typically used in large excess, serving as both the reactant and the solvent. This high concentration of a reactant shifts the equilibrium towards the ester.[4]

-

Removal of Water: While not always necessary when using a large excess of alcohol, for less favorable esterifications, water can be removed azeotropically (e.g., with a Dean-Stark apparatus in a solvent like toluene).[1]

Physicochemical Data of Reactants and Products

| Compound | Structure | Formula | MW ( g/mol ) | M.P. (°C) | CAS No. |

| 4-(4-Nitrophenyl)butyric acid | O₂N-C₆H₄-(CH₂)₃-COOH | C₁₀H₁₁NO₄ | 209.20[6][7] | 90-93[8] | 5600-62-4[9] |

| Methyl 4-(4-nitrophenyl)butanoate | O₂N-C₆H₄-(CH₂)₃-COOCH₃ | C₁₁H₁₃NO₄ | 223.22[10] | N/A | 20637-02-9[10] |

Detailed Experimental Protocol

Materials:

-

4-(4-Nitrophenyl)butyric acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated, 98%)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add 4-(4-nitrophenyl)butyric acid (10.0 g, 47.8 mmol).

-

Reagent Addition: Add 100 mL of anhydrous methanol. The starting material may not fully dissolve initially. Begin stirring the suspension with a magnetic stir bar.

-

Catalyst Addition: Carefully and slowly, add concentrated sulfuric acid (2.0 mL) dropwise to the stirring suspension. Caution: This addition is exothermic.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Work-up: Dissolve the residue in 100 mL of ethyl acetate. Transfer the solution to a 250 mL separatory funnel.

-

Neutralization: Carefully wash the organic layer by slowly adding 50 mL of saturated sodium bicarbonate solution to neutralize the acidic catalyst. Caution: CO₂ gas evolution will occur. Vent the funnel frequently. Continue washing until the aqueous layer is neutral or slightly basic.

-

Washing: Wash the organic layer with 50 mL of water, followed by 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 4-(4-nitrophenyl)butanoate as an oil. The product is often of sufficient purity for the next step.

Part 2: Reduction of Methyl 4-(4-nitrophenyl)butanoate to the Amine

The selective reduction of an aromatic nitro group in the presence of an ester is a common and crucial transformation.[11][12] While several methods exist, catalytic hydrogenation is often preferred for its high chemoselectivity, clean reaction profile, and environmentally benign nature, with water being the only major byproduct.[13]

Choice of Reducing System: A Comparative Insight

-

Catalytic Hydrogenation (H₂/Pd/C): This is the gold standard for this transformation. Palladium on carbon (Pd/C) is a highly efficient catalyst for the reduction of nitroarenes.[12] The reaction proceeds under mild conditions (room temperature, balloon pressure of H₂) and is highly selective, leaving the ester group and the aromatic ring intact. The workup is exceptionally simple, involving only the filtration of the solid catalyst.[14]

-

Metal/Acid Reduction (e.g., SnCl₂/HCl): Reagents like tin(II) chloride provide a classic and effective method for nitro group reduction.[14][15][16] They offer excellent chemoselectivity and are tolerant of many functional groups.[14] However, the major drawback is the workup, which can be cumbersome due to the formation of tin salts that need to be removed, often by basification and extensive extraction.[16]

-

Transfer Hydrogenation: For laboratories not equipped for handling hydrogen gas, transfer hydrogenation using a hydrogen donor like ammonium formate or hydrazine with a catalyst (e.g., Pd/C) is an excellent alternative.

For this guide, we will focus on the H₂/Pd/C system due to its efficiency and simplicity.

Caption: Experimental workflow for catalytic hydrogenation.

Physicochemical Data of Reactants and Products

| Compound | Structure | Formula | MW ( g/mol ) | M.P. (°C) | CAS No. |

| Methyl 4-(4-nitrophenyl)butanoate | O₂N-C₆H₄-(CH₂)₃-COOCH₃ | C₁₁H₁₃NO₄ | 223.22[10] | N/A | 20637-02-9[10] |

| This compound | H₂N-C₆H₄-(CH₂)₃-COOCH₃ | C₁₁H₁₅NO₂ | 193.24[17] | 42[18] | 20637-09-6[17][19] |

Detailed Experimental Protocol

Materials:

-

Methyl 4-(4-nitrophenyl)butanoate

-

Palladium on carbon (10% Pd/C, 50% wet)

-

Methanol

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Celite® or diatomaceous earth

-

Two- or three-neck round-bottom flask, magnetic stirrer, vacuum/gas inlet adapter.

Procedure:

-

Reaction Setup: In a 250 mL two-neck round-bottom flask, dissolve methyl 4-(4-nitrophenyl)butanoate (9.0 g, 40.3 mmol) in 100 mL of methanol.

-

Catalyst Addition: To the solution, carefully add 10% Pd/C (0.9 g, ~10% by weight). Safety: Dry Pd/C is pyrophoric and can ignite in the presence of solvents and air. Handle the wet catalyst carefully, and if dry, ensure it is added under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the flask, and with vigorous stirring, evacuate the flask and backfill with nitrogen gas three times to remove all oxygen.

-

Replace the nitrogen atmosphere with hydrogen by evacuating and backfilling with hydrogen from a balloon. Maintain a slight positive pressure of hydrogen with the balloon.

-

Stir the reaction mixture vigorously at room temperature. Efficient stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.

-

The reaction is typically complete within 1-3 hours. Monitor the reaction by TLC until the starting nitro compound is fully consumed.[18]

-

Catalyst Removal: Once the reaction is complete, carefully purge the flask with nitrogen gas to remove all hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter pad with a small amount of methanol to ensure all product is collected. Safety: Do not allow the catalyst on the filter pad to dry completely, as it can become pyrophoric. Quench the filter cake with water before disposal.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting solid or oil is this compound. The product is often obtained in high purity (yields typically >90%).[18]

-

Characterization: The product can be characterized by NMR. The ¹H NMR spectrum should show aromatic protons shifted upfield compared to the starting material and the appearance of a broad singlet for the -NH₂ protons. A representative ¹H NMR is: (CDCl₃, 250MHz) δ 6.96 (d, J=8.5Hz, 2H), 6.63 (d, J=8.2Hz, 2H), 3.66 (s, 3H), 3.5 (br s, 2H, NH₂), 2.55 (t, J=7.6Hz, 2H), 2.31 (t, J=7.7Hz, 2H), 1.90 (q, J=7.6Hz, 2H).[18]

Summary of Synthesis and Key Data

| Stage | Starting Material | Product | Key Reagents | Typical Yield |

| Esterification | 4-(4-Nitrophenyl)butyric acid | Methyl 4-(4-nitrophenyl)butanoate | CH₃OH, H₂SO₄ | >95% |

| Reduction | Methyl 4-(4-nitrophenyl)butanoate | This compound | H₂, 10% Pd/C | >90%[18] |

Field-Proven Insights & Troubleshooting

-

Incomplete Esterification: If TLC analysis shows significant remaining starting material after 6 hours, an additional portion of sulfuric acid can be added, or reflux can be continued overnight. Ensure the methanol used is anhydrous, as water will inhibit the reaction.

-

Catalyst Inactivity in Hydrogenation: If the reduction is sluggish, it may be due to an old or poisoned catalyst. Ensure the starting material is pure, as impurities (especially sulfur-containing compounds) can poison the palladium catalyst. Using a fresh batch of catalyst is recommended.

-

Safety with Pd/C: The primary risk with Pd/C is its pyrophoricity. Never add the dry catalyst to a flask containing solvent in an air atmosphere. Always handle under inert gas and never let the filtered catalyst dry on the filter paper. Quench it immediately with water.

-

Workup of SnCl₂ Reduction: If choosing the tin(II) chloride route, the workup requires careful basification with a strong base (e.g., 10 M NaOH) to precipitate tin hydroxides. The resulting thick slurry can be challenging to filter and extract, often leading to lower isolated yields compared to catalytic hydrogenation.

References

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

Taylor & Francis Online. (2010). Efficient Reducing System Based on Iron for Conversion of Nitroarenes to Anilines. Retrieved from [Link]

-

University of Rochester. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

Wiley Online Library. (2011). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved from [Link]

-

University of California. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]

-

ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]

-

UCLA. (n.d.). Sodium Borohydride SOP. Retrieved from [Link]

-

ESPI Metals. (n.d.). Sodium Borohydride Safety Data Sheet. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Improving hydrogenation of 4-nitrophenol using Pd catalysts homogeneously anchored on WN-TiO2: a synergistic interaction between WN and Pd nanoparticles. Inorganic Chemistry Frontiers. Retrieved from [Link]

-

Duke University. (n.d.). Toxic Powders SOP Template. Retrieved from [Link]

-

ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. Retrieved from [Link]

-

Sdfine. (n.d.). SODIUM BOROHYDRIDE Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (n.d.). Reduction of Nitroarenes with SnCl2 in TBAB. Retrieved from [Link]

-

askIITians. (n.d.). Reduction of aromatic nitro compounds using Sn and HCl gives:. Retrieved from [Link]

-

ACS Publications. (2022). Demonstrating the Electron–Proton-Transfer Mechanism of Aqueous Phase 4-Nitrophenol Hydrogenation Using Unbiased Electrochemical Cells. ACS Catalysis. Retrieved from [Link]

-

ChemRxiv. (2022). Demonstrating the electron-proton transfer mechanism of aqueous phase 4-nitrophenol hydrogenation on supported metal catalyst using unbiased electrochemical cells. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Nitrophenyl)butyric acid. Retrieved from [Link]

- Google Patents. (n.d.). US3448139A - Process for the preparation of gamma-(nitrophenyl)butyronitriles.

-

ResearchGate. (n.d.). Mechanism of 4-nitrophenol hydrogenation. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-(4-Nitrophenyl)butyric acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

AHH Chemical Co., Ltd. (n.d.). 2-(4-Nitrophenyl)butyric acid CAS 7463-53-8. Retrieved from [Link]

-

MDPI. (n.d.). The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(4-nitrophenyl)butanoate. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:20637-09-6. Retrieved from [Link]

-

HDH Chemicals. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]

-

PubMed. (n.d.). Kinetics and Mechanism of the Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates. Retrieved from [Link]

-

Patsnap. (2022). Synthesis method of 2-(4-nitrophenyl) butyric acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl, Methyl 2,4-Dinitrophenyl, and Phenyl 2,4-Dinitrophenyl Carbonates. Retrieved from [Link]

-

PubMed. (n.d.). Kinetics and mechanism of the aminolysis of methyl 4-nitrophenyl, methyl 2,4-dinitrophenyl, and phenyl 2,4-dinitrophenyl carbonates. Retrieved from [Link]

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 4-(4-Nitrophenyl)butyric acid | C10H11NO4 | CID 79711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(4-Nitrophenyl)butyric acid [webbook.nist.gov]

- 8. 4-(4-Nitrophenyl)butyric acid CAS#: 5600-62-4 [m.chemicalbook.com]

- 9. 4-(4-ニトロフェニル)酪酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Methyl 4-(4-nitrophenyl)butanoate | C11H13NO4 | CID 140721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 16. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 17. calpaclab.com [calpaclab.com]

- 18. This compound | 20637-09-6 [chemicalbook.com]

- 19. This compound | CAS#:20637-09-6 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Synthesis of Methyl 4-(4-aminophenyl)butanoate

Introduction

Methyl 4-(4-aminophenyl)butanoate is a valuable intermediate in the synthesis of various organic molecules, notably as a precursor for certain pharmaceuticals. For instance, it is utilized in the synthesis of derivatives of chlorambucil, an anti-cancer agent.[1][2] This guide provides a comprehensive overview of the primary synthetic routes for obtaining this compound, designed for researchers, scientists, and professionals in the field of drug development. We will delve into the key starting materials, detailed experimental protocols, and the underlying chemical principles for each major synthetic pathway.

Synthetic Strategies: A Comparative Overview

There are three principal and well-established routes for the synthesis of this compound, each originating from a different key starting material. The selection of a particular route will often depend on the availability and cost of the starting materials, desired purity, and the scale of the synthesis.

| Synthetic Route | Key Starting Material | Key Transformations | Reported Yield | Key Advantages | Potential Challenges |

| Route 1 | Methyl 4-(4-nitrophenyl)butanoate | Catalytic Hydrogenation (Nitro Group Reduction) | ~88%[1][2] | High yield, clean reaction, straightforward purification. | Requires handling of hydrogen gas and a pyrophoric catalyst. |

| Route 2 | 3-(4-acetylaminobenzoyl)propionic acid | Catalytic Hydrogenation (Ketone Reduction), Esterification, and Deacylation | ~85-94%[3] | Utilizes a potentially more accessible starting material. | Multi-step process, involves the use of thionyl chloride. |

| Route 3 | 4-(4-Aminophenyl)butyric acid | Fischer Esterification | Variable | Single-step synthesis, atom-economical. | Reversible reaction, may require removal of water to drive to completion. |

Route 1: Catalytic Hydrogenation of Methyl 4-(4-nitrophenyl)butanoate

This is arguably the most common and efficient laboratory-scale synthesis of this compound. The core of this method is the selective reduction of an aromatic nitro group to an amine.

Conceptual Workflow

Caption: Catalytic hydrogenation of the nitro-precursor.

Underlying Principles and Rationale

The selective reduction of the nitro group in the presence of an ester is achieved through catalytic hydrogenation. Palladium on carbon (Pd/C) is the catalyst of choice for this transformation due to its high activity and selectivity for the reduction of nitro groups. The reaction proceeds by the adsorption of the nitro compound and molecular hydrogen onto the surface of the palladium catalyst. The hydrogen molecules are dissociatively chemisorbed onto the palladium surface, forming reactive palladium-hydride species. These species then sequentially reduce the nitro group to the corresponding amine. Methanol is an excellent solvent for this reaction as it readily dissolves the starting material and is relatively inert under the reaction conditions.

Detailed Experimental Protocol

Materials:

-

Methyl 4-(4-nitrophenyl)butanoate (1.0 eq)

-

10% Palladium on activated carbon (Pd/C)

-

Methanol

-

Hydrogen gas (H₂)

-

Diatomaceous earth (Celite®)

-

Ethyl acetate

Procedure:

-

In a suitable reaction vessel, suspend Methyl 4-(4-nitrophenyl)butyrate (e.g., 3.05 g, 13.67 mmol) and 10% Pd/C catalyst (e.g., 1.0 g) in methanol (e.g., 40 mL).[1][2]

-

The reaction vessel is then placed under a hydrogen atmosphere. For laboratory-scale reactions, this can be achieved using a balloon filled with hydrogen gas.[1][2]

-

The reaction mixture is stirred vigorously at room temperature for approximately 1 hour, or until the reaction is complete (monitoring by TLC or LC-MS is recommended).[1][2]

-

Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the Pd/C catalyst. The filter cake should be washed with ethyl acetate to ensure complete recovery of the product.[1][2]

-

The combined filtrate is then concentrated under reduced pressure to yield Methyl 4-(4-aminophenyl)butyrate as a brown solid.[1][2]

-

A typical reported yield for this reaction is approximately 88%.[1][2] The product is often of sufficient purity for use in subsequent steps without further purification.

Route 2: From 3-(4-acetylaminobenzoyl)propionic acid

This synthetic pathway involves a multi-step process, beginning with the reduction of a ketone, followed by esterification and deacylation.

Conceptual Workflow

Caption: Multi-step synthesis from an acetylated precursor.

Underlying Principles and Rationale

This route begins with the reduction of the ketone functionality in 3-(4-acetylaminobenzoyl)propionic acid. Catalytic hydrogenation with Pd/C is also effective for this transformation. Following the reduction of the ketone, the carboxylic acid is esterified, and the acetyl protecting group on the amine is removed. The use of thionyl chloride in methanol is a common method for the simultaneous esterification of the carboxylic acid and deacylation of the acetamide. Thionyl chloride reacts with methanol to form methyl chloride and sulfur dioxide, and in the process, generates an acidic environment that catalyzes both reactions.

Detailed Experimental Protocol

Materials:

-

3-(4-acetylaminobenzoyl)propionic acid

-

5% Palladium on carbon (Pd/C)

-

Methanol

-

Thionyl chloride

-

Sodium hydroxide solution (15%)

-

Ice

Procedure:

-

Catalytic Reduction: In an autoclave, charge 3-(4-acetylaminobenzoyl)propionic acid (e.g., 30 g, 0.127 mol), methanol (e.g., 120 ml), and 5% Pd/C (e.g., 5.1 g).[3]

-

Seal the autoclave, purge with nitrogen, and then fill with hydrogen to a pressure of 3 atmospheres.[3]

-

Heat the mixture to 65-70°C with stirring until the absorption of hydrogen ceases (approximately 15-20 minutes), and then maintain the temperature for an additional hour.[3]

-

After cooling, filter the reaction mixture to remove the catalyst.[3]

-

Esterification and Deacylation: To the filtrate, add thionyl chloride (e.g., 24 ml) under cooling.[3]

-

Boil the resulting mixture for 4 hours, then remove the solvent under reduced pressure.[3]

-

Work-up: Dissolve the residue, which is the hydrochloride salt of the product, in a mixture of ice and water (e.g., 200 ml).[3]

-

Gradually add a 15% sodium hydroxide solution to adjust the pH to 8-8.5, while maintaining the temperature at 10-15°C.[3]

-

The solid precipitate is collected by filtration, washed, and dried to yield this compound.[3]

-

Reported yields for this multi-step process are in the range of 85-94%.[3]

Route 3: Fischer Esterification of 4-(4-Aminophenyl)butyric acid

This is the most direct route to the target molecule, involving a single-step esterification of the corresponding carboxylic acid.

Conceptual Workflow

Caption: Direct Fischer esterification of the amino acid.

Underlying Principles and Rationale

Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. In this case, 4-(4-aminophenyl)butyric acid is reacted with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol (methanol) is typically used, and in some cases, the water formed during the reaction is removed.

General Experimental Protocol

Materials:

-

4-(4-Aminophenyl)butyric acid

-

Methanol (large excess)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve 4-(4-aminophenyl)butyric acid in a large excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the reaction mixture for several hours, monitoring the progress of the reaction by TLC.

-

After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

Neutralize the remaining mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography if necessary.

Conclusion

The synthesis of this compound can be efficiently achieved through several distinct synthetic routes. The choice of the most appropriate method will be dictated by factors such as the availability of starting materials, the desired scale of the reaction, and the equipment available. The catalytic hydrogenation of Methyl 4-(4-nitrophenyl)butanoate offers a high-yielding and clean one-step process, making it a preferred choice for many applications. The multi-step synthesis from 3-(4-acetylaminobenzoyl)propionic acid provides an alternative route from a different precursor. Finally, the direct Fischer esterification of 4-(4-aminophenyl)butyric acid represents the most straightforward approach, although optimization may be required to achieve high conversions. This guide provides the foundational knowledge for researchers to select and execute the most suitable synthesis for their specific needs.

References

A Guide to the Spectroscopic Elucidation of Methyl 4-(4-aminophenyl)butanoate

Introduction

Methyl 4-(4-aminophenyl)butanoate is a bifunctional molecule of significant interest in medicinal chemistry and materials science. It serves as a key intermediate in the synthesis of various compounds, including derivatives of the anticancer drug chlorambucil.[1][2] The structural confirmation of such intermediates is a critical checkpoint in any synthetic workflow, ensuring the integrity of the final product. This guide provides an in-depth analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize and validate the structure of this compound. Our approach emphasizes not just the interpretation of raw data, but the underlying scientific principles that make this elucidation possible, providing researchers with a robust framework for structural verification.

The molecular structure, with its distinct aromatic and aliphatic regions, offers a rich landscape for spectroscopic analysis. We will dissect the contributions of the p-substituted aniline ring, the flexible butyl chain, and the methyl ester moiety to each spectrum, demonstrating how these techniques collectively provide an unambiguous structural fingerprint.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. We will examine both ¹H (proton) and ¹³C (carbon-13) NMR data to build a complete picture of the molecule's carbon-hydrogen framework.

¹H NMR Spectral Analysis

Proton NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern), and the relative number of protons of each type (integration).

The structure of this compound suggests six distinct proton environments:

-

Aromatic Protons (H-a, H-b): The benzene ring is para-substituted with an electron-donating amino group (-NH₂) and an electron-donating alkyl group. Electron-donating groups typically shift aromatic protons upfield (to a lower ppm value) compared to benzene (δ 7.3 ppm).[3] The two protons ortho to the amino group (H-b) are chemically equivalent, as are the two protons ortho to the alkyl chain (H-a). This arrangement will produce a characteristic AA'BB' system, which often simplifies to two distinct doublets.[3][4]

-

Aliphatic Chain Protons (H-c, H-d, H-e): The three methylene (-CH₂-) groups in the butyl chain are in different electronic environments and will thus have different chemical shifts. The benzylic protons (H-c) will be the most deshielded of the chain due to the proximity of the aromatic ring.[4] The protons adjacent to the ester carbonyl (H-e) will also be deshielded. The central methylene protons (H-d) will be the most shielded of the chain protons.

-

Methyl Ester Protons (H-f): The three protons of the methyl group attached to the ester oxygen are highly shielded and will appear as a sharp singlet.

-

Amine Protons (-NH₂): The two protons of the primary amine will typically appear as a broad singlet. Their chemical shift can vary and they often do not couple with neighboring protons.

The reported ¹H NMR spectrum in CDCl₃ provides the following signals:[1][2]

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-a | 6.96 | Doublet (d) | 8.5 | 2H | Aromatic CH, ortho to alkyl group |

| H-b | 6.63 | Doublet (d) | 8.2 | 2H | Aromatic CH, ortho to amino group |

| H-f | 3.66 | Singlet (s) | - | 3H | Ester methyl (-OCH₃) |

| H-c | 2.55 | Triplet (t) | 7.6 | 2H | Benzylic methylene (-CH₂-Ar) |

| H-e | 2.31 | Triplet (t) | 7.7 | 2H | Methylene adjacent to carbonyl (-CH₂-CO) |

| H-d | 1.90 | Quintet (q) | 7.6 | 2H | Methylene (-CH₂-CH₂-CH₂-) |

-

Aromatic Region: The two doublets at 6.96 ppm and 6.63 ppm confirm the para-substituted aromatic ring. The upfield shift from benzene is consistent with the presence of two electron-donating groups.[3][5][6] The protons at 6.63 ppm are assigned to H-b, being more shielded by the strongly donating -NH₂ group, while the protons at 6.96 ppm are assigned to H-a.

-

Aliphatic Region: The singlet at 3.66 ppm is characteristic of a methyl ester. The three signals for the butyl chain appear as expected. The benzylic protons (H-c) at 2.55 ppm are coupled to the two H-d protons, resulting in a triplet. The protons adjacent to the carbonyl (H-e) at 2.31 ppm are also coupled to the two H-d protons, also giving a triplet. The central H-d protons at 1.90 ppm are coupled to both H-c (2 protons) and H-e (2 protons), leading to a quintet (or a triplet of triplets). This clear coupling pattern validates the linear butyl chain structure.

Caption: Molecular structure with proton assignments.

¹³C NMR Spectral Analysis

The molecule's symmetry results in 9 unique carbon environments:

-

Ester Carbonyl (C=O): This carbon is highly deshielded and will appear far downfield, typically in the 170-175 ppm range.[8]

-

Aromatic Carbons: Due to the plane of symmetry through the para substituents, there are four distinct aromatic carbon signals. The two carbons bearing substituents (C-ipso) will have unique shifts. The carbon attached to the amino group (C-g) will be shifted upfield relative to the carbon attached to the alkyl chain (C-j). The four CH carbons will give two signals (C-h, C-i).[4]

-

Aliphatic Carbons: The three methylene carbons of the butyl chain (C-k, C-l, C-m) are chemically distinct and will each produce a signal.

-

Methyl Carbon: The ester methyl carbon (C-n) is highly shielded and will appear far upfield.

| Signal Label | Predicted Chemical Shift (δ, ppm) | Carbon Type | Rationale |

| C-m | ~174 | C=O | Ester carbonyl, highly deshielded. |

| C-g | ~145 | Aromatic C-N | Quaternary carbon attached to electron-donating NH₂. |

| C-j | ~132 | Aromatic C-Alkyl | Quaternary carbon, less deshielded than C-g. |

| C-h | ~129 | Aromatic CH | Ortho to alkyl group. |

| C-i | ~115 | Aromatic CH | Ortho to NH₂ group, shielded. |

| C-n | ~51 | -OCH₃ | Typical for a methyl ester. |

| C-k | ~35 | Benzylic -CH₂- | Attached to the aromatic ring. |

| C-l | ~33 | -CH₂-CO | Alpha to the carbonyl group. |

| C-m | ~27 | -CH₂- | Central alkyl carbon, most shielded. |

This predicted pattern of 9 signals provides a clear benchmark for experimental verification. The distinct chemical shift regions for carbonyl, aromatic, and aliphatic carbons make the assignments straightforward.

Caption: Molecular structure with carbon assignments.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

The analysis focuses on the diagnostic regions of the IR spectrum where key functional groups produce characteristic and strong absorptions. For this compound, we are particularly interested in the vibrations of the N-H, C=O, C-O, and aromatic C=C bonds.

Caption: Workflow for functional group analysis via IR.

The following table summarizes the key vibrational modes and their expected frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Interpretation |

| 3450-3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium | The presence of two distinct bands in this region is a definitive indicator of a primary amine (R-NH₂).[9][10][11] |

| 3100-3000 | C-H Stretch | Aromatic | Medium-Weak | Confirms the presence of sp² C-H bonds in the aromatic ring.[12] |

| 3000-2850 | C-H Stretch | Aliphatic | Medium | Confirms the presence of sp³ C-H bonds in the alkyl chain and methyl group.[12] |

| ~1735 | C=O Stretch | Ester | Strong | A strong, sharp absorption in this region is the most characteristic signal for a saturated aliphatic ester.[9][13] |

| 1650-1580 | N-H Bend (Scissoring) | Primary Amine | Medium-Variable | This absorption further confirms the presence of the -NH₂ group.[10][11] |

| 1600-1450 | C=C Stretch (in-ring) | Aromatic | Medium | Two or three bands in this region are characteristic of a benzene ring. |

| 1335-1250 | C-N Stretch | Aromatic Amine | Strong | The position and strength are typical for an amine attached to an aromatic ring.[10][11] |

| 1300-1000 | C-O Stretch | Ester | Strong | Esters typically show two C-O stretching bands; this strong absorption corresponds to the C(=O)-O bond.[12] |

| ~820 | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic | Strong | A strong band in this region is highly indicative of para-substitution on a benzene ring. |

The combination of two N-H stretching bands, a strong ester carbonyl band at ~1735 cm⁻¹, and a strong C-H bending band for para-substitution around 820 cm⁻¹ provides compelling evidence for the proposed structure.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this analysis, we will consider Electron Ionization (EI), a common technique that generates a molecular ion and numerous fragment ions.

The molecular formula of this compound is C₁₁H₁₅NO₂. The molecular weight is 193.24 g/mol .[14][15] Therefore, the molecular ion peak (M⁺˙) is expected at a mass-to-charge ratio (m/z) of 193. As the molecule contains one nitrogen atom, the molecular weight is odd, consistent with the Nitrogen Rule.[16]

The primary fragmentation pathways are dictated by the stability of the resulting cations and neutral radicals.

-

Loss of Methoxy Radical (•OCH₃): Cleavage of the O-CH₃ bond is common for methyl esters, leading to a stable acylium ion.[17]

-

McLafferty Rearrangement: While possible, this is less favored in this specific structure compared to other fragmentation routes.

-

Benzylic Cleavage: The bond between the Cβ and Cγ of the butyl chain is a benzylic position. Cleavage at this bond is highly favored as it results in a resonance-stabilized benzylic cation. This is often the most significant fragmentation pathway for alkyl-substituted benzenes.[18]

-

Alpha-Cleavage to Amine: Cleavage of the bond between the aromatic ring and the alkyl chain can also occur.

| m/z (Predicted) | Ion Structure | Fragmentation Pathway |

| 193 | [C₁₁H₁₅NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 162 | [M - •OCH₃]⁺ | Loss of a methoxy radical from the ester. |

| 106 | [C₇H₈N]⁺ | Benzylic cleavage, forming the highly stable aminobenzyl cation. This is expected to be the base peak. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement from benzylic fragments.[17] |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of the entire substituent chain. |

digraph "MS_Fragmentation_Pathway" { node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];M [label="Molecular Ion (M⁺˙)\nm/z = 193", fillcolor="#FFFFFF"]; F1 [label="[M - •OCH₃]⁺\nm/z = 162", fillcolor="#FBBC05", fontcolor="#202124"]; F2 [label="Benzylic Cation\n[C₇H₈N]⁺\nm/z = 106\n(Base Peak)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

M -> F1 [label="- •OCH₃"]; M -> F2 [label="Benzylic Cleavage\n- C₄H₇O₂•"]; }

Caption: Key predicted fragmentation pathways in EI-MS.

The most telling fragment would be the base peak at m/z 106. This fragment results from the cleavage of the C-C bond beta to the aromatic ring, a classic and highly favorable process that pinpoints the connection between the butyl chain and the ring.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating and unambiguous confirmation of the structure of this compound.

-

¹H NMR confirms the para-substituted aromatic ring, the linear four-carbon chain with its specific connectivity, and the methyl ester group, all supported by chemical shifts, integrations, and coupling patterns.

-

¹³C NMR (predicted) corroborates this by showing the correct number of unique carbon environments (9) in their expected chemical shift regions.

-

IR Spectroscopy validates the presence of all key functional groups: the primary amine (-NH₂), the ester carbonyl (C=O), and the para-substituted aromatic ring.

-

Mass Spectrometry (predicted) would confirm the molecular weight (193 amu) and show a characteristic fragmentation pattern, most notably the formation of a stable benzylic cation at m/z 106, which confirms the linkage of the butyl chain to the aniline ring.

Each technique provides a unique and complementary piece of the structural puzzle. Together, they form a robust analytical package that allows researchers and drug development professionals to proceed with confidence in the chemical identity and purity of this important synthetic intermediate.

References

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Online] Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Amines. [Online] Available at: [Link]

-

WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Online] Available at: [Link]

-

Scribd. IR Spectrum Frequency Table. [Online] Available at: [Link]

-

Moodle, Thompson Rivers University. NMR Spectroscopy of Benzene Derivatives. [Online] Available at: [Link]

-

Abraham, R. J., et al. (2007). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 45(10), 863-875. Available at: [Link]

-

ResearchGate. Shifts in the position of benzene protons (δ 7.27) caused by substituents. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. [Online] Available at: [Link]

-

Taylor & Francis Online. (2006). Proton N.M.R.-spectroscopic studies of substituted aromatic compounds. Molecular Physics, 12(6), 541-546. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. Table of Characteristic IR Absorptions. [Online] Available at: [Link]

-

ChemSrc. (2024). This compound | CAS#:20637-09-6. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Online] Available at: [Link]

-

Oakwood Chemical. This compound, min 97%, 1 gram. [Online] Available at: [Link]

-

Michigan State University, Department of Chemistry. Fragmentation of Aromatics. [Online] Available at: [Link]

-

University of Wisconsin, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. [Online] Available at: [Link]

-

Doc Brown's Chemistry. Interpretation of the infrared spectrum of methyl methanoate. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Online] Available at: [Link]

Sources

- 1. This compound | 20637-09-6 [chemicalbook.com]

- 2. This compound CAS#: 20637-09-6 [m.chemicalbook.com]

- 3. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. wikieducator.org [wikieducator.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. infrared spectrum of methyl methanoate prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. This compound | CAS#:20637-09-6 | Chemsrc [chemsrc.com]

- 15. calpaclab.com [calpaclab.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. whitman.edu [whitman.edu]

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of Methyl 4-(4-aminophenyl)butanoate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-(4-aminophenyl)butanoate, a molecule of interest in pharmaceutical and materials science. As researchers and drug development professionals, a precise understanding of molecular structure is paramount for ensuring identity, purity, and functionality. This document moves beyond a superficial peak assignment, delving into the causal relationships between the molecule's electronic environment and its spectral signature. We will explore the theoretical underpinnings of the observed chemical shifts, coupling constants, and multiplicities, grounded in established spectroscopic principles.

The Structural Landscape: Identifying Proton Environments

The first step in any NMR analysis is to deconstruct the molecule into its unique proton environments. Symmetrical protons are chemically equivalent and will produce a single signal, while non-equivalent protons will resonate at different frequencies.[1] this compound (C₁₁H₁₅NO₂) presents a clear set of distinct proton sets, which we will systematically analyze.

The structure is characterized by a para-disubstituted aromatic ring, an aliphatic butanoate chain, and a methyl ester terminus.

Caption: Molecular structure of this compound with non-equivalent proton sets labeled (Hₐ to Hₙ).

Based on this structure, we can identify seven distinct proton signals:

-

Aromatic Protons (Hₐ, Hₑ): Due to the para-substitution, the aromatic ring has a plane of symmetry. This makes the two protons ortho to the amino group (Hₑ) equivalent, and the two protons meta to the amino group (Hₐ) equivalent.

-

Aliphatic Chain (Hᵩ, Hₒ, Hₐ): The three methylene groups in the butanoate chain are in different electronic environments and are therefore non-equivalent.

-

Methyl Ester (Hₘ): The three protons of the methyl group are equivalent.

-

Amine Protons (Hₙ): The two protons on the nitrogen atom are equivalent.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of the NMR data is fundamentally dependent on the experimental setup. The following protocol outlines a standard procedure for acquiring a high-resolution ¹H NMR spectrum suitable for unambiguous structural elucidation.

Sample Preparation

-

Mass Measurement: Accurately weigh 5-10 mg of purified this compound.

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).[2] The choice of solvent is critical; CDCl₃ is a common choice for general organic molecules, while DMSO-d₆ is useful for ensuring the observation of exchangeable protons like those of the amine group.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift axis.[3]

-